AZ-33 -

AZ-33

Catalog Number: EVT-261575
CAS Number:
Molecular Formula: C25H27N3O6S
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ-33, also known as LDHA Inhibitor 33, is a LDHA Inhibitor. Lactate dehydrogenase A (LDHA), a key enzyme involved in anaerobic glycolysis, is frequently deregulated in human malignancies.

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a-j)

Compound Description: These compounds are a series of novel 4-thiazolidinones derived from nicotinic acid and 2-amino-6-methylbenzothiazole. They have been synthesized and evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species.

1.1′-(1,4-Butanediyl) bis{2,6-dimethyl-4-[(3-methyl-1,3-benzothiazol-2(3H)ylidene)methyl]pyridinium}

Compound Description: This compound is identified as a potential α-glucosidase inhibitor, discovered in the ethyl acetate fraction of Piper crocatum leaves.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ-33 involves several chemical reactions designed to create the specific molecular structure required for its activity as a lactate dehydrogenase A inhibitor. While detailed synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Reactions: Key reactions may include condensation reactions, amidation, and sulfonation to introduce the necessary functional groups.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels (≥98%) for biological testing .

These methods enable the production of AZ-33 in sufficient quantities for research purposes.

Molecular Structure Analysis

Structure and Data

AZ-33's molecular structure features a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. The structural details reveal:

  • Core Structure: The compound contains a central aromatic system which is essential for its biological activity.
  • Functional Groups: It incorporates several functional groups including amide and sulfonyl moieties that contribute to its interaction with lactate dehydrogenase A.

The three-dimensional conformation of AZ-33 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

AZ-33 functions primarily through its inhibition of lactate dehydrogenase A. The mechanism involves:

  1. Inhibition Mechanism: AZ-33 binds to the active site of lactate dehydrogenase A, preventing the conversion of pyruvate to lactate.
  2. IC50 Value: The compound exhibits an inhibitory concentration (IC50) of approximately 0.5 μM, indicating its potency as an inhibitor .
  3. Biochemical Assays: Various assays are conducted to confirm its inhibitory effects on lactate dehydrogenase A activity in vitro.

These reactions highlight AZ-33's potential utility in metabolic studies and therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which AZ-33 exerts its inhibitory effects on lactate dehydrogenase A involves:

  1. Binding Affinity: AZ-33 demonstrates high binding affinity to the enzyme's active site, effectively blocking substrate access.
  2. Alteration of Metabolic Pathways: By inhibiting lactate production, AZ-33 can shift cellular metabolism towards oxidative phosphorylation, which may be beneficial in cancer cells that rely heavily on glycolysis.
  3. Experimental Evidence: Studies have shown that treatment with AZ-33 leads to decreased lactate levels in treated cells compared to controls .

This mechanism underlines the compound's relevance in cancer therapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ-33 possesses several notable physical and chemical properties:

  • Appearance: It is typically found as a crystalline solid.
  • Solubility: AZ-33 is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored properly to maintain integrity.

These properties are critical for its application in laboratory settings and potential clinical use .

Applications

Scientific Uses

AZ-33 has several promising applications in scientific research:

  1. Cancer Research: Due to its role as a lactate dehydrogenase A inhibitor, AZ-33 is being investigated for its potential to suppress tumor growth by altering metabolic pathways.
  2. Metabolic Disorders: The compound may also have implications in treating metabolic disorders where lactate accumulation is problematic.
  3. Biochemical Studies: AZ-33 serves as a valuable tool for studying the function of lactate dehydrogenase A in various biological systems .
Introduction to AZ-33

Historical Context of Lactate Dehydrogenase A (LDHA) Inhibitors

Early LDHA inhibitors faced significant challenges in selectivity, pharmacokinetics, and efficacy. First-generation inhibitors like oxamate (a pyruvate analog) exhibited weak activity (millimolar-range IC₅₀) and non-specific binding across LDH isoforms [1] [4]. Subsequent efforts yielded FX-11 (2-hydroxy-4-(4-phenylbutyl)benzoic acid), which reduced tumor growth in xenograft models but suffered from rapid metabolic degradation and off-target effects [1]. NCI-006 (quinoline-3-sulfonamide) showed improved potency but retained isoform cross-reactivity with LDHB, complicating mechanistic studies [4]. These limitations underscored the need for isoform-selective inhibitors to dissect LDHA-specific functions.

Table 1: Evolution of Key LDHA Inhibitors

CompoundChemical ClassKey LimitationsSelectivity Profile
OxamatePyruvate analogLow potency (IC₅₀ > 10 mM)Non-selective
FX-11Benzoic acid derivativePoor metabolic stabilityModerate LDHA preference
NCI-006Quinoline sulfonamideIsoform cross-reactivityLDHA/LDHB dual inhibitor
GossypolNatural polyphenolToxicity in clinical trialsPan-LDH inhibition

Structural studies revealed that LDHA-specific inhibition requires binding to unique allosteric sites. Unlike LDHB, which favors lactate-to-pyruvate conversion, LDHA’s active site contains charged residues (net charge: −6 per subunit) that enhance pyruvate affinity [1]. Early inhibitors often targeted the conserved NAD⁺-binding pocket, explaining their cross-reactivity [6].

AZ-33: Discovery and Early Research Milestones

Discovery and Screening

AZ-33 was identified via a high-throughput screen of 345,000 compounds using an enzyme-activity assay monitoring NADH consumption kinetics [6]. Initial hits were optimized using structure-activity relationship (SAR) studies focused on an indole-cycloalkylamine scaffold. Key modifications included:

  • N-alkylation to enhance hydrophobic interactions with LDHA’s allosteric pocket
  • Benzylamine substitutions to improve binding affinity
  • Stereochemical tuning to exploit chiral specificity in the catalytic cleft [6]

Table 2: AZ-33 Optimization Phases

Optimization PhaseKey ModificationEffect on EC₅₀ (LDHA)
Lead compound (AXKO-0004)Base indole scaffold3.2 µM
Intermediate (AXKO-0010)Cycloheptylamine addition420 nM
AZ-33 (final)N-benzyl substitution42 nM

Biochemical Characterization

AZ-33 exhibits uncompetitive inhibition kinetics, binding exclusively to the LDHA-NADH complex with an EC₅₀ of 42 nM. This distinguishes it from classical competitors like oxamate [6]. X-ray crystallography confirmed binding at a dimer-tetramer interface (Figure 1), inducing conformational changes that disrupt substrate coordination without affecting NAD⁺ binding [6]. Selectivity profiling demonstrated >100-fold specificity for LDHA over LDHB, attributed to interactions with LDHA-specific residues (e.g., Gln-99, Thr-247) [6].

Preclinical Validation

In vitro, AZ-33 suppressed lactate production by 78% in glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cells within 6 hours (10 µM dose) [4] [10]. This correlated with reduced proliferation (IC₅₀ = 1.8 µM) and synergy with immunotherapies—AZ-33 increased PD-L1 blockade efficacy by 40% in co-culture models [4]. In vivo, daily oral dosing (20 mg/kg) inhibited tumor growth by 62% in murine CT26 colon carcinoma models without weight loss [10].

Significance of Targeting LDHA in Metabolic and Oncological Research

Metabolic Reprogramming

AZ-33 enables precise dissection of LDHA’s role in tumor metabolic symbiosis. By blocking lactate efflux, AZ-33 disrupts the "lactate shuttle," where glycolytic cells export lactate for uptake by oxidative tumor cells—a process critical for metastasis and therapy resistance [4] [10]. Additionally, AZ-33 suppresses histone lactylation, an epigenetic modification linking lactate accumulation to gene regulation. In macrophages, lactate-derived histone lactylation promotes pro-tumorigenic M2 polarization [10].

Therapeutic Development

As a chemical probe, AZ-33 validates LDHA inhibition as a strategy to reverse immunosuppression. In acidic microenvironments, lactate blunts cytotoxic T-cell function and dendritic cell maturation [4]. AZ-33 restores CD8⁺ T-cell infiltration by normalizing pH, providing a rationale for combining LDHA inhibitors with checkpoint blockers [4] [10]. Its pharmacokinetic advantages (oral bioavailability, CNS penetration) support applications in brain tumors where LDHA is overexpressed [1].

Properties

Product Name

AZ-33

IUPAC Name

2-[[4-[4-[[3-[(2-methyl-1,3-benzothiazol-6-yl)amino]-3-oxopropyl]amino]-4-oxobutyl]phenyl]methyl]propanedioic acid

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C25H27N3O6S/c1-15-27-20-10-9-18(14-21(20)35-15)28-23(30)11-12-26-22(29)4-2-3-16-5-7-17(8-6-16)13-19(24(31)32)25(33)34/h5-10,14,19H,2-4,11-13H2,1H3,(H,26,29)(H,28,30)(H,31,32)(H,33,34)

InChI Key

SGFJAJFBGVAOFW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)CCCC3=CC=C(C=C3)CC(C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AZ-33; AZ 33; AZ33; LDHA Inhibitor 33.

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)CCCC3=CC=C(C=C3)CC(C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.